7-Trifluoromethoxyisatin
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Overview
Description
7-Trifluoromethoxyisatin, also known as 7-(trifluoromethoxy)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-Trifluoromethoxyisatin is 1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
. The Canonical SMILES is C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O
.
Physical And Chemical Properties Analysis
7-Trifluoromethoxyisatin is a solid substance at room temperature . It has a molecular weight of 231.13 g/mol .
Scientific Research Applications
Cytochrome P-450-Mediated Metabolism 7-Trifluoromethoxyisatin analogs, like 7-ethoxy-4-trifluoromethylcoumarin (EFC), are crucial in studying cytochrome P-450-mediated metabolism. EFC O-deethylation assays provide a sensitive, rapid, and convenient method to monitor the metabolic activities of cytochrome P-450. This methodology is particularly beneficial in scenarios with limited test material, such as in cultured hepatocytes, and is ideal for rapid screening assays due to its simplicity and reproducibility (Deluca et al., 1988).
Cerebral Blood Flow Studies In medical research, especially in studying cerebral blood flow, trifluoromethane (a trifluoromethoxy compound) is used as a nuclear magnetic resonance gaseous indicator. It facilitates the acquisition of both arterial input and cerebral response functions, enabling multicompartmental curve fits to cerebral uptake and clearance data. Despite its stability during administration and suitability for cerebral blood flow studies in animals, its mild cardiac sensitization properties warrant further study before it's applied in human studies (Ewing et al., 1990).
Enzyme Inhibition in Pharmaceutical Studies 7-Trifluoromethoxyisatin derivatives are significant in pharmaceutical research for enzyme inhibition. For instance, the synthesis of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase (CDA) showcases their potential. These derivatives offer improved stability and pharmacokinetic profiles, indicating their potential as pharmacoenhancers for drugs subject to CDA-mediated metabolism. This application is particularly relevant in enhancing the efficacy of certain pharmaceutical compounds (Ferraris et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUYYNGNVYMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582749 |
Source
|
Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Trifluoromethoxyisatin | |
CAS RN |
149125-30-4 |
Source
|
Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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